![molecular formula C9H8N4O3S B12918378 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-24-1](/img/structure/B12918378.png)
5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a thiophen-2-ylmethylamino group at the 2-position
Vorbereitungsmethoden
The synthesis of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and thiophen-2-carbaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-aminopyrimidine with thiophen-2-carbaldehyde to form an intermediate Schiff base.
Reduction and Nitration: The Schiff base is then reduced to form the corresponding amine, which is subsequently nitrated to introduce the nitro group at the 5-position of the pyrimidine ring.
Cyclization: The final step involves cyclization to form the desired 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its nitro group, which can undergo bioreduction to form reactive intermediates that damage microbial DNA.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one involves the bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to oxidative stress and damage to DNA, proteins, and lipids. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one can be compared with other nitro-substituted heterocyclic compounds, such as:
5-Nitro-2-aminopyrimidine: Similar in structure but lacks the thiophen-2-ylmethylamino group, which may affect its biological activity and electronic properties.
5-Nitro-2-((phenylmethyl)amino)pyrimidin-4(1H)-one:
The uniqueness of 5-Nitro-2-((thiophen-2-ylmethyl)amino)pyrimidin-4(1H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
77961-24-1 |
|---|---|
Molekularformel |
C9H8N4O3S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
5-nitro-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O3S/c14-8-7(13(15)16)5-11-9(12-8)10-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,10,11,12,14) |
InChI-Schlüssel |
AXASRQYCAKTAFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


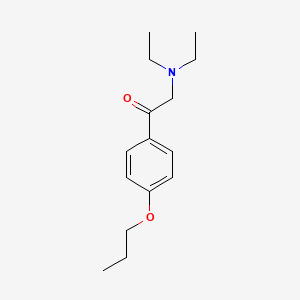
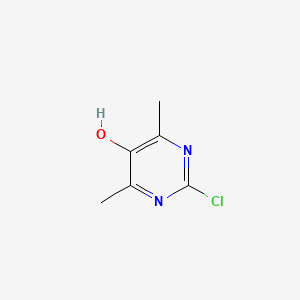
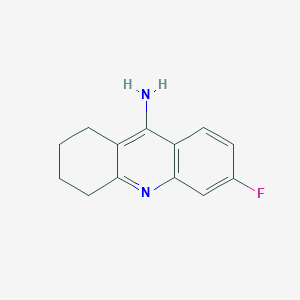
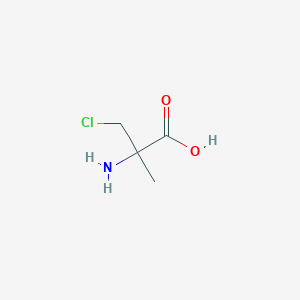
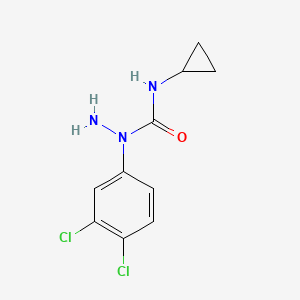
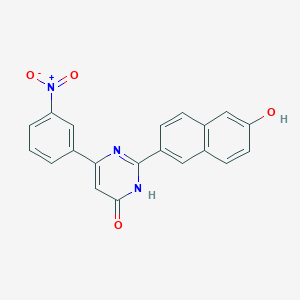
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
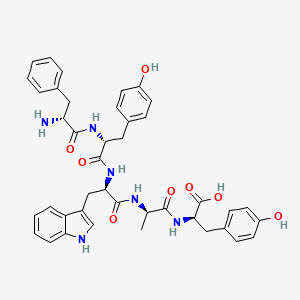

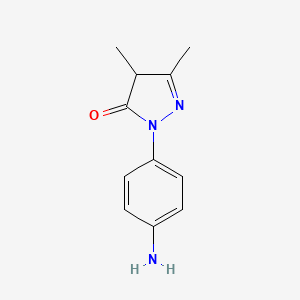
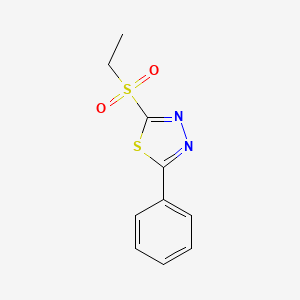
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
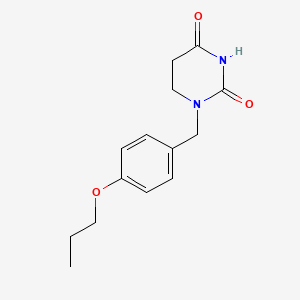
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
